molecular formula C8BrCl3F2N2 B14027907 7-Bromo-2,4,6-trichloro-5,8-difluoroquinazoline

7-Bromo-2,4,6-trichloro-5,8-difluoroquinazoline

Cat. No.: B14027907
M. Wt: 348.4 g/mol
InChI Key: KIMJDTWYUTXPDC-UHFFFAOYSA-N
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Description

7-Bromo-2,4,6-trichloro-5,8-difluoroquinazoline is a quinazoline derivative with the molecular formula C8HBrCl3FN2. This compound is known for its unique chemical structure, which includes multiple halogen atoms, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,4,6-trichloro-5,8-difluoroquinazoline typically involves multi-step organic reactions. One common method includes the halogenation of quinazoline derivatives under controlled conditions. The reaction often requires the use of halogenating agents such as bromine, chlorine, and fluorine in the presence of catalysts and solvents to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the halogenation process .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,4,6-trichloro-5,8-difluoroquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

7-Bromo-2,4,6-trichloro-5,8-difluoroquinazoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-2,4,6-trichloro-5,8-difluoroquinazoline involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms play a crucial role in its reactivity and binding affinity. It can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-2,4-dichloro-6,8-difluoroquinazoline
  • 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline
  • 7-Bromo-2,4,6-trichloroquinazoline

Uniqueness

7-Bromo-2,4,6-trichloro-5,8-difluoroquinazoline is unique due to its specific halogenation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C8BrCl3F2N2

Molecular Weight

348.4 g/mol

IUPAC Name

7-bromo-2,4,6-trichloro-5,8-difluoroquinazoline

InChI

InChI=1S/C8BrCl3F2N2/c9-2-3(10)4(13)1-6(5(2)14)15-8(12)16-7(1)11

InChI Key

KIMJDTWYUTXPDC-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1F)Cl)Br)F)N=C(N=C2Cl)Cl

Origin of Product

United States

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